molecular formula C12H17NO B270661 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide

2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide

Cat. No. B270661
M. Wt: 191.27 g/mol
InChI Key: UBYDXQZJLFHYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide, also known as TDA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a bicyclic compound that possesses unique structural features, making it an attractive target for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is not fully understood. However, it has been suggested that 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide may exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has also been found to bind to the mu-opioid receptor, which is involved in pain perception.
Biochemical and Physiological Effects
2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been shown to possess a range of biochemical and physiological effects. In animal studies, 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been found to reduce inflammation and pain, as well as inhibit tumor growth. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been found to have a protective effect on neurons, preventing cell death in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is also stable under a range of conditions, making it easy to handle in the laboratory. However, one limitation of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide. One area of interest is the development of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide-based drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide and to identify potential targets for drug development. Finally, the synthesis of novel derivatives of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide may lead to the discovery of compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide involves the reaction of tricyclo[3.3.1.1~3,7~]dec-2-ene with chloroacetyl chloride in the presence of a base. The resulting product is then treated with ammonia to yield 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide. The synthesis of 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide is relatively straightforward and can be achieved in a few steps with high yield.

Scientific Research Applications

2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been shown to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. 2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide has also been found to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(2-adamantylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-10H,1-5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYDXQZJLFHYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Adamantylidene)acetamide

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